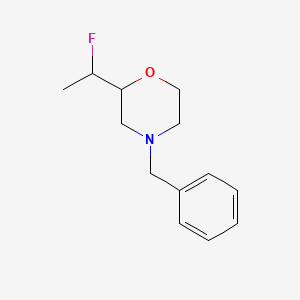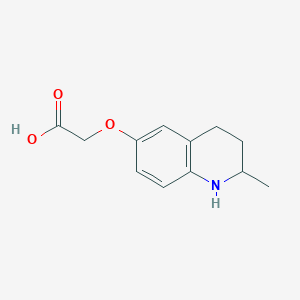
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug development. This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a thiazole ring attached via an amine linkage. The unique structure of this compound makes it a valuable scaffold for the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine typically involves the nucleophilic substitution reaction of 2,4-dichloro-5-methylpyrimidine with thiazol-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide at room temperature. The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions: N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiazolidines.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .
類似化合物との比較
N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine can be compared with other similar compounds such as:
2-Aminobenzothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their anticancer and antimicrobial properties.
Pyrimidine-Based Compounds: Compounds like 2,4-dichloro-5-methylpyrimidine serve as precursors in the synthesis of this compound and exhibit similar reactivity patterns.
Uniqueness: The unique combination of a pyrimidine ring with a thiazole ring in this compound provides a versatile scaffold for the development of novel bioactive molecules
特性
分子式 |
C8H7ClN4S |
|---|---|
分子量 |
226.69 g/mol |
IUPAC名 |
N-(2-chloro-5-methylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-5-4-11-7(9)12-6(5)13-8-10-2-3-14-8/h2-4H,1H3,(H,10,11,12,13) |
InChIキー |
KSRQBZFEBQQSCH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1NC2=NC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline](/img/structure/B11880814.png)

![N-[1-(4-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B11880823.png)







![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)



